2-Butoxyethanol-1,1,2,2-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

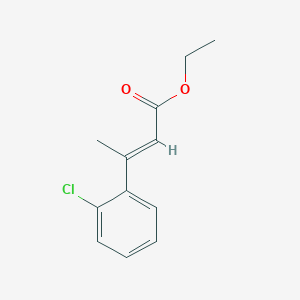

2-Butoxyethanol-1,1,2,2-d4 is the isotope labelled analog of 2-Butoxyethanol . It is used as a reagent in the synthesis of 4-butoxyethoxy-N-octadecyl-1,8-naphthalimide as a new fluorescent probe for the determination of proteins . It is also used as a reagent in the synthesis of 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors .

Synthesis Analysis

2-Butoxyethanol is an organic compound with the chemical formula BuOC2H4OH . It is a colorless liquid with a sweet, ether-like odor, as it derives from the family of glycol ethers, and is a butyl ether of ethylene glycol . As a relatively nonvolatile, inexpensive solvent, it is used in many domestic and industrial products because of its properties as a surfactant .Molecular Structure Analysis

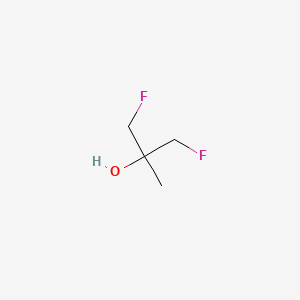

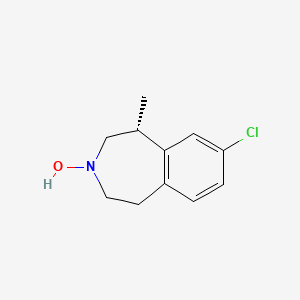

The molecular formula of 2-Butoxyethanol-1,1,2,2-d4 is CH3CH2CH2CH2OCD2CD2OH . The molecular weight is 122.20 .Chemical Reactions Analysis

2-Butoxyethanol can harm the eyes, skin, kidneys, and blood . The level of exposure depends upon the dose, duration, and work being done .Physical And Chemical Properties Analysis

2-Butoxyethanol is a clear, colorless liquid . It has a density of 0.90 g/cm3, a melting point of -77 °C, and a boiling point of 171 °C . It is miscible in water and in most organic solvents . It has a vapor pressure of 0.8 mmHg , a refractive index (nD) of 1.4198 (20 °C) , and a viscosity of 2.9 cP at 25 °C .科学的研究の応用

Phase Separation Studies

The system 2-butoxyethanol/water has been used as a transparent model to study phase separation in monotectic alloys under microgravity conditions. This was explored in the experiment NUGRO, carried out during the German Spacelab Mission D-2, to understand the kinetics of liquid/liquid phase separation in this system. The ground-based research program of NUGRO provided essential data for planning the space experiment and understanding its physics (Klein & Woermann, 1994).

Microemulsions and Phase Transitions

Studies on 2-butoxyethanol in water have demonstrated its ability to undergo a pseudo phase transition, evident from NMR data. This transition, occurring at about 1.2 M concentration, supports its use in studying microemulsion formations and related phase behavior (Desrosiers, Dinter, & Saunders, 1984).

Adsorption Behavior at Surfaces

Neutron reflectivity experiments have investigated the adsorption behavior of aqueous solutions of n-2-butoxyethanol and i-2-butoxyethanol against a hydrophilic silica substrate. These studies are vital for understanding the interfacial phenomena and adsorption kinetics near critical solution temperatures (Howse et al., 2002).

Diffusion Coefficient Analysis

Research on the diffusion coefficients of 2-butoxyethanol/water mixtures has shed light on the temperature and composition dependence of the mutual diffusion coefficient, providing insights into the dynamics of phase separation and critical phenomena near the critical point (Schmitz, Belkoura, & Woermann, 1994).

Molecular Interactions and Structure Formation

Investigations into the local structure formation in binary solutions of 2-butoxyethanol and water have revealed the existence of clathrate hydrate-like structures and aggregates, which are significant for understanding the molecular interactions and phase behavior in such binary mixtures (Ito, Fujiyama, & Udagawa, 1983).

作用機序

Target of Action

The primary target of 2-Butoxyethanol-1,1,2,2-d4 is the erythrocytes, or red blood cells . The compound’s metabolite, 2-butoxyacetic acid, causes a haemolytic effect, which is characterized by the swelling of erythrocytes, morphological changes, and decreasing deformability .

Mode of Action

2-Butoxyethanol-1,1,2,2-d4 interacts with its targets through its metabolite, 2-butoxyacetic acid . This metabolite is responsible for the haemolytic effect observed in various species . The haemolysis is characterized by swelling of the erythrocytes, morphological changes, and decreasing deformability .

Biochemical Pathways

The biochemical pathways affected by 2-Butoxyethanol-1,1,2,2-d4 are primarily related to haemolysis, or the rupture of red blood cells .

Pharmacokinetics

2-Butoxyethanol-1,1,2,2-d4 is readily absorbed through inhalation, oral administration, or dermal application . It is rapidly distributed in tissue and metabolized mainly by alcohol dehydrogenase and aldehyde dehydrogenase to form 2-butoxyacetaldehyde and 2-butoxyacetic acid . The compound is then eliminated with the urine . The half-time with which the unchanged glycol ether is eliminated with the urine was about 1.4 hours . Butoxyacetic acid is eliminated with urine with a half-time of 5.8 hours .

Result of Action

The primary result of the action of 2-Butoxyethanol-1,1,2,2-d4 is haemolysis, or the rupture of red blood cells . This can lead to a variety of health effects, including anemia and other blood disorders .

Action Environment

The action of 2-Butoxyethanol-1,1,2,2-d4 can be influenced by various environmental factors. For example, the compound is known to biodegrade in soils and water, with a half-life of 1–4 weeks in aquatic environments . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the presence of certain environmental conditions .

Safety and Hazards

将来の方向性

The development and implementation of a replacement chemistry for 2-butoxyethanol used in fracturing has had a profound effect on the stimulation market in Canada . The introduction of an alternate product has already realized a significant environmental impact, and there is even greater unrealized potential . The safety and material handling implications are greatly improved with the use of this alternative product .

特性

IUPAC Name |

2-butoxy-1,1,2,2-tetradeuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3/i4D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAOYUHQDCAZBD-WVTKESLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219803-96-9 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219803-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine](/img/structure/B571584.png)

![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)

![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)

![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)